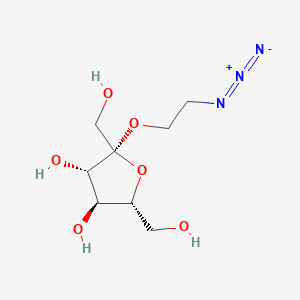

2-Azidoethyl-b-D-fructopyranoside

Description

2-Azidoethyl-β-D-fructopyranoside is a synthetic glycoside featuring an azidoethyl group linked to the β-anomeric position of D-fructopyranose. This compound is primarily utilized in glycoconjugate synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . The azide moiety enables efficient bioconjugation, making it valuable in drug delivery systems and glycan labeling . Its structure distinguishes it from other azidoethyl glycosides by the fructose backbone, which may influence solubility, metabolic stability, and interaction with biological targets.

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(2-azidoethoxy)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-13)7(15)6(14)5(3-12)17-8/h5-7,12-15H,1-4H2/t5-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYGQHVACBKGHS-OOJXKGFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1(C(C(C(O1)CO)O)O)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Azidoethyl-b-D-fructopyranoside typically involves the reaction of fructose with azidoethanol under specific conditions. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Azidoethyl-b-D-fructopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Azidoethyl-b-D-fructopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of click chemistry.

Biology: The compound is used in bioconjugation techniques, where it helps in labeling and tracking biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azidoethyl-b-D-fructopyranoside involves its ability to participate in various chemical reactions due to the presence of the azido group. This group can interact with different molecular targets, facilitating the formation of new bonds and structures. The pathways involved often include nucleophilic substitution and cycloaddition reactions, which are crucial in the compound’s applications in bioconjugation and drug development .

Comparison with Similar Compounds

2-Azidoethyl-α-D-mannopyranoside

- Structure: Features a mannose core with acetylated hydroxyl groups (2,3,4,6-tetra-O-acetyl) and an azidoethyl linker .

- Applications : Widely used in glycoconjugate development for targeted drug delivery due to its stability and compatibility with CuAAC .

- Key Distinction: The acetyl groups enhance solubility in organic solvents, whereas 2-azidoethyl-β-D-fructopyranoside (non-acetylated) may exhibit higher aqueous solubility.

2-Azidoethyl-2-acetamido-2-deoxy-β-D-glucopyranoside

- Structure : A glucosamine derivative with an acetamido group at C2 and a deoxygenated backbone .

- Applications : Utilized in structural studies of carbohydrate-protein interactions due to its resemblance to natural glycans .

- Key Distinction : The acetamido and deoxy modifications increase resistance to enzymatic degradation compared to fructose-based analogs.

5-Acetamidofluorescein-di-(β-D-galactopyranoside)

- Structure : A galactose derivative conjugated to a fluorescein tag .

- Applications : Functions as a fluorogenic substrate for galactosidase assays, contrasting with the azidoethyl glycosides designed for covalent conjugation .

- Key Distinction : The absence of an azide group limits its utility in click chemistry but highlights its role in enzymatic activity profiling.

4-Deoxy-disaccharides (e.g., Compound 15–17 in )

- Structure : Feature 4-deoxy sugar units with acetamido substituents .

- Applications : Studied for their altered binding affinities to lectins and antibodies .

- Key Distinction : The lack of an azide group and presence of deoxy/acetylated motifs reduce their reactivity in bioconjugation but enhance metabolic stability.

Data Tables

Table 1: Structural and Functional Comparison of Azidoethyl Glycosides

Table 2: Reactivity in CuAAC

Research Findings

- Click Chemistry Efficiency: 2-Azidoethyl-β-D-fructopyranoside is hypothesized to exhibit superior CuAAC kinetics due to the less sterically hindered fructose core compared to acetylated mannose analogs .

- Metabolic Stability: Deoxy and acetamido modifications in glucopyranoside derivatives enhance resistance to glycosidases, a trait absent in non-modified fructopyranosides .

- Biological Interactions: Mannose-based azidoethyl glycosides show higher affinity for lectin receptors (e.g., DC-SIGN) compared to fructose analogs, highlighting sugar-specific targeting .

Biological Activity

2-Azidoethyl-β-D-fructopyranoside is a glycosylated compound that has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

Chemical Structure:

2-Azidoethyl-β-D-fructopyranoside features an azido group (-N₃) attached to an ethyl chain linked to the β-D-fructopyranoside moiety. The presence of the azido group is significant as it can participate in various chemical reactions, particularly click chemistry, which facilitates the synthesis of complex molecules.

Synthesis Methods:

The synthesis of 2-Azidoethyl-β-D-fructopyranoside typically involves the following steps:

- Protection of Hydroxyl Groups: Protecting groups are introduced to prevent unwanted reactions during synthesis.

- Formation of Azido Group: The azido group is introduced via nucleophilic substitution reactions using azidation reagents.

- Deprotection: Finally, the protecting groups are removed to yield the final product.

Biological Activity

2-Azidoethyl-β-D-fructopyranoside exhibits a range of biological activities, including:

- Antimicrobial Properties: Research indicates that this compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

- Anticancer Activity: Preliminary studies suggest that 2-Azidoethyl-β-D-fructopyranoside may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

- Glycan Recognition: The compound's structure allows it to interact with lectins and other glycan-binding proteins, making it useful in studying glycan interactions in biological systems.

The mechanisms through which 2-Azidoethyl-β-D-fructopyranoside exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity: The azido group may interfere with enzyme function by mimicking natural substrates.

- Modulation of Cell Signaling Pathways: By interacting with specific receptors or enzymes, it may alter signaling pathways involved in cell growth and survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-Azidoethyl-β-D-fructopyranoside against a panel of Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a novel antimicrobial agent.

Anticancer Studies

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with 2-Azidoethyl-β-D-fructopyranoside resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that this compound induces apoptosis through the activation of caspase pathways .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.